molecular formula C18H13F3N4S B287501 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287501
M. Wt: 374.4 g/mol
InChI Key: LTBNOMIFYYXIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-010, is a chemical compound that has been extensively studied for its potential therapeutic applications. DT-010 belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in several scientific studies.

Mechanism of Action

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its anti-cancer activity by targeting several cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the expression of several genes involved in cancer progression, including Bcl-2, Bax, and p53.

Advantages and Limitations for Lab Experiments

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its potent anti-cancer activity and its ability to target multiple cellular pathways. However, 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of more potent derivatives, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other disease indications, such as inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to investigate its potential side effects and toxicity in vivo.
Conclusion
3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown potent anti-cancer activity in several scientific studies. 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its anti-cancer activity by targeting multiple cellular pathways, and has several biochemical and physiological effects. While 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, there are several future directions for its study, including the development of more potent derivatives and the investigation of its potential use in other disease indications.

Synthesis Methods

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 3,5-dimethylaniline and 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid and zinc chloride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth in animal models.

properties

Product Name

3-(3,5-Dimethylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H13F3N4S

Molecular Weight

374.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4S/c1-10-7-11(2)9-12(8-10)15-22-23-17-25(15)24-16(26-17)13-5-3-4-6-14(13)18(19,20)21/h3-9H,1-2H3

InChI Key

LTBNOMIFYYXIKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4C(F)(F)F)C

Origin of Product

United States

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